molecular formula C18H18N2O3S2 B2368606 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide CAS No. 941959-73-5

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide

Cat. No.: B2368606
CAS No.: 941959-73-5
M. Wt: 374.47
InChI Key: CUGWXCXXMQSXHX-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyano group, a tetrahydrobenzo[b]thiophene ring, and an ethylsulfonyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the tetrahydrobenzo[b]thiophene ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the cyano group: This step might involve nucleophilic substitution reactions using cyanide sources.

    Attachment of the ethylsulfonyl group: This can be done through sulfonation reactions using ethylsulfonyl chloride.

    Formation of the benzamide structure: This step typically involves amide bond formation using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiophene ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide: Similar structure with a methylsulfonyl group instead of ethylsulfonyl.

    N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(propylsulfonyl)benzamide: Similar structure with a propylsulfonyl group instead of ethylsulfonyl.

Uniqueness

The uniqueness of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide lies in its specific functional groups and their arrangement, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the ethylsulfonyl group, for example, might confer different solubility or binding properties compared to similar compounds with different sulfonyl groups.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-2-25(22,23)13-9-7-12(8-10-13)17(21)20-18-15(11-19)14-5-3-4-6-16(14)24-18/h7-10H,2-6H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGWXCXXMQSXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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